![molecular formula C5H7BrN4 B14896059 2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antitumor, antiviral, herbicidal, and fungicidal properties . The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a bromine atom attached at the 2-position.
Méthodes De Préparation
The synthesis of 2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common method involves the reaction of allylaminotriazole with bromine in acetonitrile at 15°C. The resulting product is identified as triazolopyrimidine . Another method involves the use of microwave-mediated, catalyst-free synthesis, which is an eco-friendly approach that uses enaminonitriles and benzohydrazides . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields.
Analyse Des Réactions Chimiques
2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including substitution and elimination reactions. For example, the reaction with morpholine causes the elimination of hydrogen bromide (HBr), forming the corresponding triazolopyrimidine . The compound can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications. It is used in medicinal chemistry for the development of antitumor and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery. Additionally, it has applications in the field of agriculture as a herbicidal and fungicidal agent .
Mécanisme D'action
The mechanism of action of 2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The inhibition of CDKs can result in the suppression of tumor cell proliferation.
Comparaison Avec Des Composés Similaires
2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar triazolopyrimidine scaffold but differ in their substitution patterns and biological activities. The unique bromine substitution at the 2-position of this compound contributes to its distinct chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C5H7BrN4 |
|---|---|
Poids moléculaire |
203.04 g/mol |
Nom IUPAC |
2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H7BrN4/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H2,(H,7,8,9) |
Clé InChI |
WQQIMRLOBOSNAT-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=NC(=NN2C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
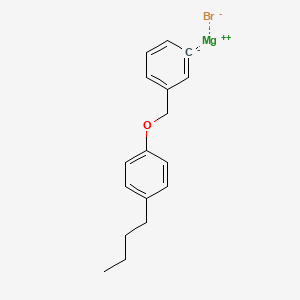
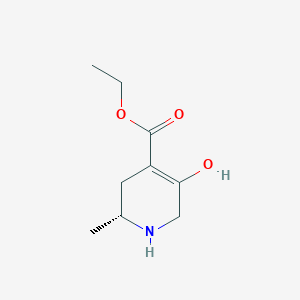
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
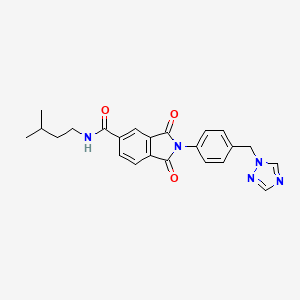
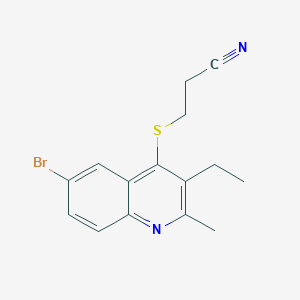
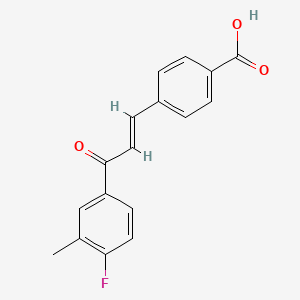
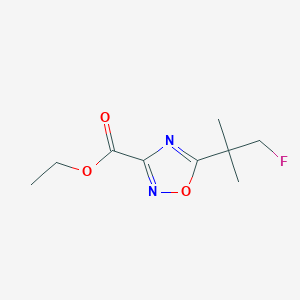

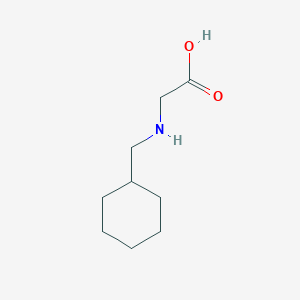

![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)
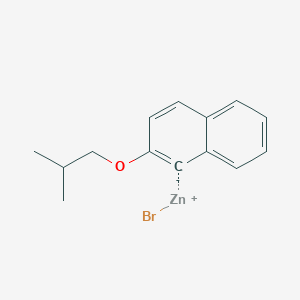
![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
